1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

Catalog No.
S14170402
CAS No.
M.F
C12H16Br2O2
M. Wt
352.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)et...

Product Name

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

IUPAC Name

1-bromo-3-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

InChI

InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

HMWYHBLSQKUAKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(CBr)C1=CC(=CC=C1)Br

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is an organic compound characterized by its complex structure, which includes a brominated benzene ring and a methoxypropan-2-yl ether moiety. The compound has significant molecular weight due to the presence of multiple bromine atoms and a methoxy group, contributing to its unique chemical properties. Its chemical formula is C14H16Br2OC_{14}H_{16}Br_2O and its CAS number is 1343514-78-2. This compound is typically utilized in various chemical synthesis processes and research applications.

The chemical reactivity of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene primarily involves nucleophilic substitution reactions due to the presence of bromine substituents, which are good leaving groups. The compound can undergo:

  • Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols can lead to the formation of new functional groups.
  • Elimination reactions: Under strong basic conditions, the compound may lose hydrogen bromide, leading to the formation of alkenes.

These reactions are crucial for synthesizing more complex organic molecules.

While specific biological activity data for 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is limited, compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial activity: Brominated compounds frequently show effectiveness against various bacterial strains.
  • Anticancer properties: Some brominated aromatic compounds are studied for their potential in cancer therapy due to their ability to interact with DNA and inhibit cell proliferation.

Further research would be necessary to establish the specific biological activities of this compound.

The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can be achieved through several methods:

  • Bromination of Ethylbenzene: Starting with ethylbenzene, bromination can introduce bromine at the desired position on the benzene ring.
  • Ether Formation: The introduction of the methoxypropan-2-yl group can be accomplished through nucleophilic substitution using suitable alkoxides.
  • Sequential Bromination: The compound may also be synthesized through a multi-step process involving sequential bromination and ether formation.

These methods highlight the versatility required in synthetic organic chemistry to achieve complex structures.

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Involved in the development of new materials with specific properties due to its unique chemical structure.

Its complex structure makes it a valuable building block for further chemical modifications and applications.

  • Receptor binding studies: To assess potential interactions with biological targets.
  • Metabolic studies: Understanding how such compounds are processed in biological systems can provide insights into their safety and efficacy.

These studies are essential for evaluating the potential therapeutic uses of this compound.

Several compounds share structural similarities with 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-Bromo-4-(2-methoxypropan-2-yl)benzene119027-36-0C10H13BrOContains a methoxy group at a different position on the benzene ring.
1-Bromo-4-(bromomethyl)benzene1343111-88-5C8H8Br2Features a bromomethyl group instead of an ether.
1-Bromo-(2-bromoethyl)-benzene1074-15-3C8H8Br2Similar bromoalkyl substitution but lacks methoxy functionality.

These comparisons illustrate how variations in substituents can lead to different chemical properties and potential applications, highlighting the uniqueness of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene in synthetic chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

351.94966 g/mol

Monoisotopic Mass

349.95170 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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